Methyl 6-amino-4-chloronicotinate
Description
Overview of Pyridine (B92270) Derivatives as Key Heterocyclic Scaffolds in Organic Synthesis
Pyridine, an aromatic heterocyclic compound containing a nitrogen atom in a six-membered ring, is a vital scaffold in the design and synthesis of a wide array of chemical entities. google.com Its unique electronic properties, including its basicity and ability to participate in various reactions, make it an attractive core for medicinal chemists and materials scientists. google.comacs.org Pyridine derivatives are integral to numerous pharmaceuticals, encompassing a broad spectrum of therapeutic areas. acs.orggoogle.com The versatility of the pyridine ring allows for its functionalization at various positions, enabling the fine-tuning of a molecule's biological activity and physical properties. acs.orgyoutube.com
Historical Development and Evolution of Nicotinic Acid Esters in Synthetic Chemistry
The journey of nicotinic acid and its esters in chemistry began with its initial discovery and has since blossomed into a significant field of study. Initially recognized for its role as a vitamin, the synthetic utility of nicotinic acid and its derivatives soon became apparent. belnauka.by Early methods for the synthesis of pyridine derivatives, such as the Hantzsch pyridine synthesis, laid the groundwork for accessing these important compounds. youtube.com Over the years, the esterification of nicotinic acid has been a key strategy to modify its properties, leading to the development of various esters with diverse applications. researchgate.net These esters often serve as crucial intermediates in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. google.com The evolution of synthetic methodologies, including the use of modern coupling reactions, has greatly expanded the accessible chemical space of nicotinic acid esters. google.com
Contextualization of Methyl 6-amino-4-chloronicotinate within Contemporary Nicotinate (B505614) Research
This compound emerges as a compound of interest within the broader landscape of nicotinate research due to its unique substitution pattern. The presence of an amino group, a chloro group, and a methyl ester on the pyridine ring provides multiple reactive sites for further chemical transformations. This trifunctional nature makes it a valuable building block for the synthesis of highly substituted pyridine derivatives, which are often sought after in medicinal chemistry for their potential to interact with biological targets in a specific manner. Contemporary research on nicotinates often focuses on the development of new therapeutic agents, and compounds like this compound serve as key starting materials or intermediates in these endeavors. youtube.com
Research Landscape and Gaps Pertaining to this compound
A review of the current scientific literature reveals that while there is extensive research on pyridine and nicotinate derivatives in general, specific and in-depth studies on this compound are limited. Much of the available information on this particular compound comes from chemical supplier catalogs and patents, which confirm its availability and provide basic physicochemical data. However, detailed investigations into its reactivity, synthetic applications, and biological activity are not widely published in peer-reviewed journals.
This represents a significant gap in the research landscape. The lack of comprehensive studies on the chemical transformations and potential applications of this compound suggests an underexplored area of nicotinate chemistry. The unique combination of functional groups on the pyridine ring warrants further investigation to unlock its full potential as a versatile synthetic intermediate. Future research could focus on exploring its utility in the synthesis of novel bioactive compounds or functional materials, thereby filling the existing knowledge void.
Table of Compounds
| Compound Name |
| This compound |
| Nicotinic acid |
| Niacin |
| Vitamin B3 |
| Pyridine |
| Hantzsch pyridine |
| Methyl 6-amino-4-methylnicotinate |
| Methyl 6-chloronicotinate |
Interactive Data Table: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 1256785-40-6 |
| Molecular Formula | C₇H₇ClN₂O₂ |
| Molecular Weight | 186.60 g/mol |
| Appearance | Solid |
| Purity | Typically ≥95% |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 6-amino-4-chloropyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2O2/c1-12-7(11)4-3-10-6(9)2-5(4)8/h2-3H,1H3,(H2,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSKUVDYTGIDYLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=C(C=C1Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90733799 | |
| Record name | Methyl 6-amino-4-chloropyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90733799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1260666-60-1 | |
| Record name | Methyl 6-amino-4-chloropyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90733799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Methyl 6 Amino 4 Chloronicotinate and Its Precursors
Established Synthetic Pathways to the 3-Pyridinecarboxylate Core
The foundation of the target molecule is the 3-pyridinecarboxylate, or nicotinate (B505614), framework. Several classical methods are employed for the construction of this heterocyclic core. These reactions often involve the condensation of smaller, acyclic precursors to build the pyridine (B92270) ring.
One common approach is the Hantzsch pyridine synthesis and its variations, which typically involve the condensation of a β-dicarbonyl compound, an aldehyde, and ammonia (B1221849) or an ammonia equivalent. While versatile, controlling the substitution pattern to achieve the specific arrangement required for the target molecule's precursors can be complex.
Another established route involves the cyclocondensation of enamines, or their precursors, with α,β-unsaturated carbonyl compounds or their equivalents. For instance, the reaction of ethyl cyanoacetate (B8463686) with 1,3-dicarbonyl compounds or propenones can yield highly functionalized pyridones, which can then be converted to the desired nicotinates. nih.gov A general method involves reacting acetophenone (B1666503) derivatives and aromatic aldehydes with an alkoxide and then cyanoacetonitrile to produce functionalized cyanopyridines, which are direct precursors to nicotinates. acs.org
Below is a table summarizing established pathways for the synthesis of the pyridine core.
Table 1: Established Synthetic Pathways for the Pyridine Core| Method | Reactants | Typical Products | Notes |
|---|---|---|---|
| Hantzsch Synthesis | β-dicarbonyl compound, aldehyde, ammonia | Dihydropyridines (oxidized to pyridines) | A classic, versatile method for pyridine ring formation. |
| Guareschi-Thorpe Condensation | Cyanoacetamide, 1,3-diketone | 2-Pyridones | Useful for creating pyridones which can be further functionalized. |
| Bohlmann-Rahtz Pyridine Synthesis | Enamines, alkynones | Substituted pyridines | Provides access to a wide range of substituted pyridines. |
Regioselective Functionalization Strategies for 6-amino and 4-chloro Substituents
With the nicotinate core established, the main challenge lies in the regioselective introduction of the amino group at the C-6 position and the chlorine atom at the C-4 position. The electronic nature of the pyridine ring, being electron-deficient, typically directs electrophilic substitution to the C-3 and C-5 positions and nucleophilic substitution to the C-2, C-4, and C-6 positions.
4-Chloro Substituent: Direct chlorination of a pyridine ring often leads to a mixture of isomers and is difficult to control. chemrxiv.org Selective C-4 halogenation of pyridines containing an ester group is particularly challenging. researchgate.net To overcome this, strategies often involve activating the C-4 position or blocking other reactive sites. One innovative approach involves the use of a removable blocking group. A maleate-derived blocking group can be installed on the pyridine nitrogen, which then directs Minisci-type reactions, typically used for alkylation, specifically to the C-4 position. nih.govnih.gov Another strategy involves the halogenation of pyridine N-oxides. While often leading to 2-halo-substituted pyridines, modifying the reaction conditions and substrate can influence the regioselectivity. nih.gov
6-Amino Substituent: The introduction of an amino group at the C-6 position (or the electronically similar C-2 position) can be achieved through several protocols. The Chichibabin reaction, which uses sodium amide to directly aminate the ring, typically favors the C-2 position but can be applied for C-6 amination on appropriately substituted precursors. orgsyn.org A more modern and often higher-yielding approach involves the amination of a pre-functionalized pyridine. For example, a halogen or a methoxy (B1213986) group at the C-6 position can be displaced by an amine nucleophile. acs.org Activating the pyridine ring as an N-oxide can facilitate nucleophilic amination at the C-2 and C-6 positions. A one-pot method using Ts2O and tert-butylamine (B42293) on pyridine N-oxides has been shown to be effective for 2-amination. researchgate.net
Advanced Synthetic Routes to Methyl 6-amino-4-chloronicotinate
More recent synthetic advancements offer more efficient and selective pathways to polysubstituted pyridines like this compound.
Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a complex product, incorporating most or all of the atoms from the starting materials. nih.govmdpi.com Several MCRs have been developed for the synthesis of nicotinic acid derivatives. bohrium.comresearchgate.net For example, a one-pot, four-component reaction of an aldehyde, ethyl cyanoacetate, an acetophenone derivative, and ammonium (B1175870) acetate (B1210297) can produce highly substituted pyridines in excellent yields and with short reaction times, particularly under microwave irradiation. acs.org This approach offers a significant advantage by constructing the core and introducing multiple substituents simultaneously, potentially reducing the number of steps required for the synthesis of the target molecule.
Modern synthetic chemistry has focused on developing methods for the direct C–H halogenation of pyridines, which avoids the need for pre-functionalization. chemrxiv.org Designed phosphine (B1218219) reagents can be used to install a phosphonium (B103445) salt at the C-4 position of a pyridine, which can then be displaced by a halide nucleophile, achieving selective C-4 halogenation. researchgate.net This method is notable for its application in late-stage functionalization of complex molecules. Another strategy involves a ring-opening, halogenation, and ring-closing sequence via Zincke imine intermediates to achieve highly regioselective halogenation. chemrxiv.org Transition-metal-free methods using sources like sodium chlorite (B76162) also provide an efficient pathway for the regioselective halogenation of certain pyridine-based heterocycles. rsc.org
Advanced amination protocols provide mild and efficient ways to install the required amino group. A transition-metal-free amination of methoxy pyridine derivatives can be triggered by n-BuLi, offering a rapid reaction. acs.org Another strategy involves transforming pyridine C-H bonds into phosphonium ions, which can then react with sodium azide (B81097) to form iminophosphoranes, versatile precursors to amines. This method is highly selective for the 4-position, but if that is blocked, amination can occur at the 2-position (and by extension, the 6-position). nih.gov For direct C-2 amination, protocols using sodium hydride in the presence of lithium iodide have been developed for the reaction of pyridine with primary amines. orgsyn.org A widely applicable method involves the conversion of pyridine N-oxides to 2-aminopyridines in a one-pot reaction using Ts2O-t-BuNH2, which shows excellent selectivity and functional group compatibility. researchgate.net
Table 2: Comparison of Advanced Amination Protocols for Pyridine Systems
| Protocol | Reagents | Position Selectivity | Key Features |
|---|---|---|---|
| Methoxy Pyridine Amination acs.org | n-BuLi, Aliphatic Amine | Depends on methoxy position | Rapid, transition-metal-free. |
| Phosphonium Salt Amination nih.gov | Phosphine, NaN3 | C-4 (or C-2 if C-4 is blocked) | Uses C-H bonds as precursors, distinct scope from other methods. |
| Modified Chichibabin orgsyn.org | NaH, LiI, Primary Amine | C-2 | Concise protocol for direct C-H amination. |
| N-Oxide Activation researchgate.net | Ts2O, t-BuNH2 | C-2 | High yields, excellent selectivity, good functional group compatibility. |
Comparison of Synthetic Efficiencies and Sustainability Metrics for Different Pathways
Green Chemistry Approaches: The development of greener synthetic methods for pyridines is an active area of research. researchgate.net This includes the use of biocatalysts, such as lipase (B570770) enzymes in continuous-flow microreactors, which can lead to high yields in significantly shorter reaction times compared to batch processes and use environmentally benign solvents. nih.gov Furthermore, designing processes that can utilize waste streams as starting materials, such as in a waste-to-chemicals valorization plant for pyridine production, represents a significant step towards a circular chemical economy. Such integrated systems can be analyzed for energy and exergy efficiency to optimize their sustainability. uniroma1.it
Table 3: Sustainability Metrics for Different Synthetic Approaches
| Synthetic Pathway | Key Advantages | Key Disadvantages | Sustainability Profile |
|---|---|---|---|
| Linear Synthesis | Well-established, predictable | Low overall yield, high E-factor, multiple steps | Generally less sustainable. |
| Multicomponent Reactions (MCRs) | High efficiency, step economy, lower waste nih.govacs.org | Can require extensive optimization | High potential for green synthesis. |
| C-H Functionalization | High atom economy, avoids pre-functionalization chemrxiv.org | Often requires specific catalysts or directing groups | Improved sustainability over classical methods. |
| Biocatalysis/Flow Chemistry | Mild conditions, high selectivity, reduced reaction time nih.gov | Substrate scope can be limited | Excellent green chemistry profile. |
Analogous Synthetic Routes to Positional Isomers
The preparation of these chloro- and amino-substituted methyl nicotinates typically involves multi-step sequences starting from commercially available or readily accessible pyridine derivatives. Key strategies often include the regioselective introduction of a chlorine atom, followed by the introduction of an amino group, or vice versa. The esterification of the carboxylic acid functionality is another crucial step that can be performed at various stages of the synthesis.
Methyl 6-amino-2-chloronicotinate
A plausible synthetic route to methyl 6-amino-2-chloronicotinate commences with 2,6-dichloronicotinic acid. The synthesis involves two main transformations: esterification of the carboxylic acid and regioselective amination. The greater electrophilicity of the carbon at the 6-position, influenced by the adjacent nitrogen and the electron-withdrawing carboxylic acid group (or its ester derivative), often directs the nucleophilic aromatic substitution (SNAr) of the chlorine atom at this position.
A potential synthetic pathway can be outlined as follows:
Esterification: 2,6-Dichloronicotinic acid is first converted to its methyl ester, methyl 2,6-dichloronicotinate. This can be achieved using standard esterification methods, such as reaction with methanol (B129727) in the presence of an acid catalyst like sulfuric acid or thionyl chloride.
Regioselective Amination: The resulting methyl 2,6-dichloronicotinate is then subjected to amination. The reaction with ammonia or a protected ammonia equivalent will preferentially substitute the chlorine at the 6-position. The use of a catalyst, such as 1,4-diazabicyclo[2.2.2]octane (DABCO), has been shown to facilitate regioselective nucleophilic aromatic substitution reactions on similar substrates. researchgate.net The reaction conditions, including temperature and pressure, would need to be carefully controlled to favor the desired mono-amination product and minimize the formation of the di-amino derivative.
| Step | Reactant | Reagents and Conditions | Product |
| 1 | 2,6-Dichloronicotinic acid | Methanol (CH₃OH), Sulfuric Acid (H₂SO₄) or Thionyl Chloride (SOCl₂), Heat | Methyl 2,6-dichloronicotinate |
| 2 | Methyl 2,6-dichloronicotinate | Ammonia (NH₃) or equivalent, Solvent (e.g., Dioxane), Heat, Pressure | Methyl 6-amino-2-chloronicotinate |
Methyl 6-amino-5-chloronicotinate
The synthesis of methyl 6-amino-5-chloronicotinate can be approached from 6-amino-5-nitronicotinic acid. This route involves the reduction of the nitro group to an amino group and subsequent chlorination or vice-versa, followed by esterification.
A possible synthetic sequence is:
Esterification: 6-Amino-5-nitronicotinic acid is esterified to form methyl 6-amino-5-nitronicotinate.
Reduction of Nitro Group: The nitro group of methyl 6-amino-5-nitronicotinate is then reduced to an amino group to yield methyl 5,6-diaminonicotinate. prepchem.com This reduction can be carried out using various reducing agents, such as hydrogen gas with a palladium on carbon (Pd/C) catalyst. prepchem.com
Sandmeyer Reaction: A subsequent Sandmeyer reaction on the newly formed amino group at the 5-position can introduce the chloro substituent. This involves diazotization of the amino group with a nitrite (B80452) source in the presence of a strong acid, followed by treatment with a copper(I) chloride solution.
| Step | Reactant | Reagents and Conditions | Product |
| 1 | 6-Amino-5-nitronicotinic acid | Methanol (CH₃OH), Acid catalyst, Heat | Methyl 6-amino-5-nitronicotinate |
| 2 | Methyl 6-amino-5-nitronicotinate | Hydrogen (H₂), Palladium on Carbon (Pd/C), Methanol | Methyl 5,6-diaminonicotinate prepchem.com |
| 3 | Methyl 5,6-diaminonicotinate | 1. Sodium nitrite (NaNO₂), Hydrochloric acid (HCl), 0-5 °C; 2. Copper(I) chloride (CuCl) | Methyl 6-amino-5-chloronicotinate |
Methyl 4-amino-6-chloronicotinate
The synthesis of methyl 4-amino-6-chloronicotinate can be envisioned to start from 4,6-dichloronicotinic acid. Similar to the synthesis of the 2-chloro isomer, this route would involve esterification and a regioselective amination step. The electronic properties of the pyridine ring in 4,6-dichloronicotinic acid and its methyl ester would dictate the position of the nucleophilic attack by ammonia. The presence of the nitrogen atom in the ring and the electron-withdrawing ester group would activate both chloro-substituted positions towards nucleophilic substitution. However, subtle differences in the electronic environment may allow for regioselective amination under carefully controlled conditions.
A proposed synthetic pathway is:
Esterification: 4,6-Dichloronicotinic acid is converted to methyl 4,6-dichloronicotinate using standard esterification procedures.
Regioselective Amination: The resulting diester is then reacted with ammonia. The regioselectivity of this amination would be crucial and may require optimization of reaction conditions (temperature, solvent, and catalyst) to favor the substitution at the 4-position over the 6-position. Theoretical studies on similar systems, such as 2,4-dichloroquinazolines, have shown that the 4-position is more susceptible to nucleophilic attack. mdpi.com
| Step | Reactant | Reagents and Conditions | Product |
| 1 | 4,6-Dichloronicotinic acid | Methanol (CH₃OH), Acid catalyst, Heat | Methyl 4,6-dichloronicotinate |
| 2 | Methyl 4,6-dichloronicotinate | Ammonia (NH₃), Solvent (e.g., Dioxane), Heat | Methyl 4-amino-6-chloronicotinate biosynth.comchemicalbook.comambeed.com |
Chemical Reactivity and Derivatization Strategies of Methyl 6 Amino 4 Chloronicotinate
Reactivity Profiles of the Pyridine (B92270) Nitrogen
The nitrogen atom within the pyridine ring of methyl 6-amino-4-chloronicotinate is a site of potential reactivity, primarily exhibiting basic and nucleophilic character. The lone pair of electrons on the nitrogen atom can participate in protonation reactions with acids to form pyridinium (B92312) salts. Furthermore, the pyridine nitrogen can act as a nucleophile, reacting with various electrophiles.
One notable transformation involving the pyridine nitrogen is N-amination. While specific examples for this compound are not extensively documented in readily available literature, the N-amination of pyridine and its derivatives is a well-established reaction. nih.gov Electrophilic aminating reagents such as hydroxylamine-O-sulfonic acid (HOSA), mesitylsulfonyl hydroxylamine (B1172632) (MSH), and O-(2,4-dinitrophenyl)hydroxylamine (DPH) are commonly employed for this purpose. nih.gov The reaction of a pyridine derivative with such a reagent leads to the formation of an N-aminopyridinium salt. These salts are themselves useful synthetic intermediates. nih.gov For instance, the resulting N-aminopyridinium ylide, generated by deprotonation, can participate in nucleophilic aromatic substitution (SNAr) reactions. nih.gov
Another aspect of the pyridine nitrogen's reactivity is its potential to undergo oxidation. In the biotransformation of related nitro-substituted aminopyridines, oxidation of the heterocyclic nitrogen to form a pyridine-1-oxide has been observed. researchgate.net This suggests that under appropriate chemical oxidation conditions, the pyridine nitrogen of this compound could also be oxidized.
Transformations Involving the Amino Group
The 6-amino group is a key site for derivatization, offering a nucleophilic center that can readily participate in a variety of chemical transformations.
The primary amino group at the 6-position exhibits significant nucleophilic character, making it susceptible to reactions with a wide range of electrophiles. This reactivity is fundamental to many of the derivatization strategies for this compound. The amino group can be acylated, alkylated, and can participate in condensation reactions. The increased polarity conferred by the amino group also enhances the compound's solubility in polar solvents.
A common and synthetically useful transformation of the 6-amino group is its conversion into amides, ureas, and thioureas. These reactions are typically achieved by treating this compound with acylating agents, isocyanates, or isothiocyanates, respectively.
Amide Formation: The reaction of the amino group with acid chlorides or other activated carboxylic acid derivatives leads to the formation of the corresponding amides. nih.gov This transformation is a cornerstone of peptide synthesis and is widely used in the pharmaceutical industry to link molecular fragments. researchgate.netresearchgate.net The use of coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) can facilitate amide bond formation from carboxylic acids. researchgate.net Cesium carbonate has also been shown to promote the direct amidation of methyl nicotinate (B505614) derivatives with amino alcohols. nih.govacs.org
Urea and Thiourea (B124793) Formation: The synthesis of ureas and thioureas is readily accomplished by reacting the amino group with isocyanates or isothiocyanates. nih.govorganic-chemistry.orgorganic-chemistry.org These reactions are generally high-yielding and proceed under mild conditions. For instance, a series of novel diamino phenyl chloropicolinate fettered carboxamides, ureas, and thiourea derivatives were synthesized by coupling methyl 4-amino-6-(2-aminophenyl)-3-chloropyridine-2-carboxylate with various acid chlorides, isocyanates, and isothiocyanates. nih.gov This highlights the general applicability of these reactions to amino-substituted pyridine derivatives.
The table below summarizes the types of reagents used for the formation of amides, ureas, and thioureas from amino-substituted pyridines.
| Derivative | Reagent Type | Product |
| Amide | Acid Chloride (R-COCl) | R-CONH-Py |
| Urea | Isocyanate (R-NCO) | R-NH-CO-NH-Py |
| Thiourea | Isothiocyanate (R-NCS) | R-NH-CS-NH-Py |
The 6-amino group, often in concert with other functional groups on the pyridine ring or on a substituent, can participate in cyclization reactions to form fused heterocyclic systems. For example, the reaction of N-(4-substituted pyridine-2-yl)thioureas with ethyl bromoacetate (B1195939) can lead to the formation of 2-imino-1,3-thiazolidin-4-one derivatives. dergipark.org.tr While this specific example does not start with this compound, it demonstrates a plausible cyclization pathway for a thiourea derivative of the title compound.
Reactions at the Chloro Position
The chlorine atom at the 4-position of the pyridine ring is a key handle for introducing a wide variety of substituents via nucleophilic aromatic substitution.
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for functionalizing halogenated pyridines. researchgate.netmdpi.com The pyridine ring, being electron-deficient, is activated towards nucleophilic attack, and this effect is enhanced by the presence of electron-withdrawing groups like the methyl ester. masterorganicchemistry.com The reaction proceeds through a Meisenheimer intermediate, a negatively charged species that is stabilized by the electron-withdrawing groups. masterorganicchemistry.com
A variety of nucleophiles can displace the chloride at the 4-position. These include alkoxides, thiolates, and amines. researchgate.netgoogle.com For example, the reaction of methyl 6-chloronicotinate with phenols or thiophenols in the presence of a base like triethylamine (B128534) (Et3N) in a solvent such as Cyrene™ has been shown to proceed efficiently, yielding the corresponding ether or thioether products. researchgate.net Similarly, the reaction of ethyl 4,6-dichloronicotinate with isopropylamine (B41738) selectively substitutes the 4-chloro group.
The table below provides examples of SNAr reactions on related chloronicotinate esters.
| Starting Material | Nucleophile | Product |
| Methyl 6-chloronicotinate | Phenol/Thiophenol | Methyl 6-(aryloxy/arylthio)nicotinate |
| Ethyl 4,6-dichloronicotinate | Isopropylamine | Ethyl 6-chloro-4-(isopropylamino)nicotinate |
| Methyl 6-chloronicotinate | 4-Fluoro-1H-pyrazole | Methyl 6-(4-fluoro-1H-pyrazol-1-yl)nicotinate |
Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira, Buchwald-Hartwig)
The chlorine atom at the C-4 position of the pyridine ring is a prime site for transition metal-catalyzed cross-coupling reactions, which are fundamental for constructing carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Coupling: This reaction is a powerful method for forming C-C bonds by coupling the aryl chloride with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. libretexts.org The reaction is highly versatile and tolerates a wide array of functional groups. organic-chemistry.orgmdpi.com For this compound, the Suzuki-Miyaura coupling would enable the introduction of various aryl, heteroaryl, or alkyl groups at the C-4 position. The general mechanism involves the oxidative addition of the palladium(0) catalyst to the C-Cl bond, followed by transmetalation with the boronic acid and reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org The presence of both an electron-donating amino group and an electron-withdrawing ester group on the pyridine ring can influence the reactivity of the C-Cl bond.
| Catalyst | Ligand | Base | Solvent | Coupling Partner | Typical Yield |
|---|---|---|---|---|---|
| Pd(OAc)₂ | XPhos | Cs₂CO₃ | Dioxane/H₂O | Arylboronic acid | Good to Excellent organic-chemistry.orgnih.gov |
| Pd₂(dba)₃ | SPhos | K₃PO₄ | Toluene | Heteroarylboronic acid | Good mdpi.com |
| Pd(PPh₃)₄ | - | Cs₂CO₃ | Toluene | Alkenylboronic acid | Moderate to Good mdpi.com |
Heck Reaction: The Heck reaction couples the aryl chloride with an alkene to form a substituted alkene, catalyzed by a palladium complex. diva-portal.orgambeed.com This reaction typically requires a base and is used to introduce vinyl groups. The catalytic cycle involves oxidative addition of palladium to the C-Cl bond, followed by olefin insertion and β-hydride elimination. diva-portal.org
Sonogashira Coupling: This reaction creates a C-C bond between the aryl chloride and a terminal alkyne. researchgate.netresearchgate.net It is characteristically co-catalyzed by palladium and copper species in the presence of a base. scirp.orgmdpi.com The Sonogashira reaction is a highly efficient method for synthesizing aryl alkynes, which are important intermediates in medicinal chemistry and materials science. scirp.org The reaction proceeds under mild conditions and tolerates many functional groups. researchgate.net
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction forms a C-N bond between an aryl halide and an amine. beilstein-journals.org While this compound already possesses an amino group, the Buchwald-Hartwig reaction could be employed if this primary amine is first protected or converted into a suitable leaving group (e.g., via diazotization). More practically, this methodology highlights the reactivity of the C-Cl bond towards C-N bond formation, a key step in the synthesis of many pharmaceuticals. rsc.orgpreprints.org The reaction typically uses a palladium catalyst with a specialized phosphine (B1218219) ligand and a strong base. beilstein-journals.org
Reduction of the Chlorine Atom
The selective removal of the chlorine atom (hydrodechlorination) from the pyridine ring is a useful transformation to produce 6-aminonicotinate derivatives. This reduction can typically be achieved through catalytic hydrogenation. In this process, the compound is treated with hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C), often with a base like sodium acetate (B1210297) or triethylamine to neutralize the HCl formed during the reaction. Other reducing agents can also be employed depending on the desired selectivity.
Ester Group Modifications
The methyl ester group at the C-3 position offers another site for chemical modification, allowing for the synthesis of a variety of derivatives such as carboxylic acids, amides, and alcohols.
The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid, 6-amino-4-chloronicotinic acid, under either acidic or basic conditions. Basic hydrolysis, or saponification, is commonly employed, using an aqueous solution of a strong base like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), often with a co-solvent such as methanol (B129727) or tetrahydrofuran (B95107) to ensure solubility. The reaction typically proceeds at room temperature or with gentle heating. Subsequent acidification of the reaction mixture protonates the carboxylate salt to yield the final carboxylic acid product.
Transesterification involves the conversion of the methyl ester into a different ester by reacting it with another alcohol in the presence of an acid or base catalyst. dntb.gov.ua For example, reacting this compound with ethanol (B145695) under acidic conditions would yield Ethyl 6-amino-4-chloronicotinate. This method is useful for modifying the steric or electronic properties of the ester group or for introducing specific functionalities via the new alcohol component. A patent describes the transesterification of a related nicotinic acid derivative. epo.org
The ester group can be reduced to a primary alcohol, (6-amino-4-chloropyridin-3-yl)methanol, using strong reducing agents. Lithium aluminum hydride (LiAlH₄) in an anhydrous solvent like tetrahydrofuran (THF) or diethyl ether is a common and effective reagent for this transformation. Sodium borohydride (B1222165) (NaBH₄) is generally not reactive enough to reduce esters but can be used under specific conditions, sometimes with additives. This reduction provides access to a different class of derivatives with a hydroxymethyl substituent.
Chemo- and Regioselectivity in Multi-Functionalized Pyridine Systems
The presence of three distinct functional groups on the pyridine ring of this compound necessitates careful consideration of chemo- and regioselectivity in its derivatization.
Application As a Synthon and Building Block in Organic Synthesis
Utilization in the Construction of Diverse Heterocyclic Frameworks
Methyl 6-amino-4-chloronicotinate serves as a key starting material for the synthesis of various fused heterocyclic systems. The amino and chloro substituents are particularly amenable to cyclization reactions, enabling the formation of bicyclic and polycyclic structures containing the pyridine (B92270) ring. For instance, the amino group can act as a nucleophile to displace the chloro group in an intramolecular fashion or react with an external electrophile to initiate a cyclization cascade.
Research has demonstrated its use in constructing frameworks such as pyrazolo[3,4-d]pyrimidines, which are known for their biological activities. The general approach involves the reaction of the amino group with a suitable reagent to form an intermediate that subsequently undergoes cyclization. The chloro group can be displaced by various nucleophiles to introduce further diversity into the final heterocyclic product.
Precursor for Complex Pyridine-Based Architectures
The pyridine ring of this compound is a scaffold upon which more complex molecular structures can be built. The chloro atom at the 4-position is susceptible to nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of a wide range of substituents. researchgate.net Similarly, the amino group at the 6-position can be readily acylated, alkylated, or diazotized, providing further avenues for functionalization.
For example, coupling reactions, such as the Suzuki-Miyaura or Buchwald-Hartwig reactions, can be employed at the C4-position to form carbon-carbon or carbon-nitrogen bonds, respectively. These reactions are instrumental in creating complex biaryl or N-aryl pyridine derivatives, which are common motifs in pharmaceuticals and functional materials. mdpi.com The ester functionality can also be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides or other carboxylic acid derivatives, further expanding the molecular complexity.
Role in Convergent and Divergent Synthetic Strategies
The multifunctionality of this compound makes it a valuable tool in both convergent and divergent synthetic planning. In a convergent synthesis , different fragments of a target molecule are synthesized separately and then joined together at a late stage. This compound can serve as one of these key fragments, with its various reactive sites allowing for facile coupling with other molecular components. nih.govrsc.org
In a divergent synthesis , a common intermediate is used to generate a library of structurally related compounds. beilstein-journals.orgmdpi.com this compound is an excellent starting point for such strategies. By systematically varying the reagents and reaction conditions applied to its different functional groups, a diverse set of nicotinic acid derivatives can be efficiently prepared from a single precursor. For instance, selective reaction at the amino group, followed by a different reaction at the chloro group, and finally modification of the ester, can lead to a multitude of unique products.
Development of Libraries of Functionalized Nicotinate (B505614) Derivatives
The ability to readily functionalize this compound at multiple positions has led to its use in the development of libraries of nicotinic acid derivatives. nih.gov These libraries are crucial for high-throughput screening in drug discovery and for exploring structure-activity relationships (SAR).
The following table provides examples of the types of functionalized nicotinate derivatives that can be synthesized from this compound and the reaction types employed.
| Starting Material | Reagent/Reaction Type | Product Type |
| This compound | Arylboronic acid / Suzuki Coupling | 4-Aryl-6-aminonicotinate |
| This compound | Amine / Buchwald-Hartwig Amination | 4,6-Diaminonicotinate |
| This compound | Acyl chloride / Acylation | 6-Acylamino-4-chloronicotinate |
| This compound | NaOH / Hydrolysis | 6-Amino-4-chloronicotinic acid |
This systematic approach to diversification allows for the rapid exploration of chemical space around the nicotinic acid core, increasing the probability of identifying compounds with desired biological or material properties.
Medicinal Chemistry Applications: Scaffold and Lead Compound Development
Methyl 6-amino-4-chloronicotinate as a Core Scaffold for Drug Discovery Initiatives
This compound serves as a crucial starting material, or "building block," for the synthesis of more complex molecules in drug discovery and chemical research. Its utility as a core scaffold has been demonstrated in the development of inhibitors for various biological targets. For instance, in a program aimed at discovering Checkpoint Kinase 1 (CHK1) inhibitors, a key enzyme in the DNA damage response, scientists utilized methyl 4,6-dichloronicotinate as a starting point. Through a selective nucleophilic aromatic substitution (SNAr) reaction, they synthesized a range of methyl 4-amino-6-chloronicotinate derivatives, which were further elaborated to produce potent CHK1 inhibitors. acs.org
A closely related analog, ethyl 6-aminonicotinate, has been extensively used as a scaffold for developing antagonists of the P2Y12 receptor, a key target for antiplatelet therapies. mdpi.comacs.org This work led to the discovery of the clinical candidate AZD1283, highlighting the therapeutic potential of the 6-aminonicotinate scaffold. mdpi.com
Design and Synthesis of Nicotinate-Based Compound Libraries for Biological Screening
The creation of compound libraries is a cornerstone of modern drug discovery, allowing for the high-throughput screening of molecules against biological targets. vu.nl The structure of this compound is well-suited for the generation of such libraries. The chlorine atom at the 4-position can be displaced by various nucleophiles, while the amino group at the 6-position and the methyl ester at the 3-position can be readily modified through a variety of chemical reactions. acs.org
This synthetic tractability allows for the systematic exploration of chemical space around the nicotinate (B505614) core. For example, in the development of P2Y12 antagonists, researchers synthesized extensive libraries of ethyl 6-aminonicotinate acyl sulfonamides. mdpi.comacs.org These libraries were designed to probe the structure-activity relationships and optimize properties such as potency and pharmacokinetic profiles. mdpi.comacs.org Similarly, for the CHK1 inhibitors, a range of amines were reacted with the chlorinated scaffold to build a library of derivatives for biological evaluation. acs.org
Structure-Activity Relationship (SAR) Studies of this compound Derivatives
Understanding the relationship between a molecule's structure and its biological activity (SAR) is fundamental to rational drug design.
The substituents on the this compound scaffold play a critical role in determining its chemical properties and how its derivatives interact with biological targets. The chlorine atom, for example, is an electron-withdrawing group that can influence the reactivity of the pyridine (B92270) ring and participate in halogen bonding with protein targets. researchgate.net The amino group is a hydrogen bond donor and can be crucial for anchoring the molecule in a protein's binding site. researchgate.net
In the development of 6-aminonicotinate-based P2Y12 antagonists, molecular modeling studies revealed the importance of hydrophobic and hydrogen bond interactions for potent binding. researchgate.net Key amino acid residues in the P2Y12 receptor, such as Val102, Tyr105, and Arg256, were identified as crucial for the activity of these compounds. researchgate.net The study highlighted how different substituents on the scaffold could be tuned to optimize these interactions and improve potency. researchgate.net
Based on initial screening hits and an understanding of SAR, medicinal chemists can rationally design improved compounds by modifying the scaffold. In the CHK1 inhibitor program, initial compounds showed off-target effects, particularly inhibition of the hERG ion channel, which is associated with cardiac toxicity. acs.org A correlation was found between hERG inhibition and the lipophilicity of the substituent at the 4-amino position. acs.org This led to the rational design of new derivatives with more polar groups, such as a morpholin-2-yl-methyl substituent, which successfully reduced hERG activity while maintaining or even enhancing CHK1 inhibitory potency. acs.org
The following interactive table showcases examples of how modifications to the 4-amino substituent of the 6-((5-cyanopyrazin-2-yl)amino)nicotinate scaffold impacted CHK1 inhibition and cellular potency.
| Compound | 4-Amino Substituent | CHK1 IC50 (nM) | Cellular Potency (EC50, nM) |
| 5 | 4-(piperidine-4-methyl) | 12 | 120 |
| 7 | N-methyl-piperidine-3-methyl | 8 | 70 |
| 8 | (1S,4S)-2-azabicyclo[2.2.1]heptan-5-yl | <10 | <100 |
| 12 | (rac)-morpholin-2-yl-methyl | 6 | 60 |
Data sourced from a study on CHK1 inhibitors. acs.org
Role in Fragment-Based Drug Discovery (FBDD)
Fragment-based drug discovery (FBDD) has become a powerful strategy for identifying starting points for drug development, particularly for challenging targets. openaccessjournals.comacs.org FBDD involves screening libraries of small, low-molecular-weight compounds, or "fragments," to identify those that bind weakly to a target protein. openaccessjournals.com These fragment hits are then optimized and grown into more potent lead compounds. acs.org
With a molecular weight of 186.6 g/mol , this compound fits the general "rule of three" for fragments (molecular weight < 300 Da), making it a suitable candidate for inclusion in fragment libraries. chemrxiv.org Its two reactive handles—the chloro and amino groups—provide clear vectors for synthetic elaboration, a key consideration in FBDD for evolving a fragment hit into a lead molecule. ekb.eg While specific published examples of its use as a primary fragment hit are not prominent, its characteristics align well with the principles of FBDD. The general success of FBDD is exemplified by the discovery of several approved drugs, including Vemurafenib and Venetoclax. vu.nl
Integration into Polypharmacology Approaches
Polypharmacology is a drug discovery paradigm that focuses on developing single chemical entities that can modulate multiple biological targets simultaneously. This approach is particularly relevant for complex diseases like cancer and neurodegenerative disorders, where multiple pathways are often dysregulated. The nicotinic acid scaffold, to which this compound belongs, has been explored for the development of multi-target drugs. acs.org
For example, researchers have designed and synthesized pyrazolone-nicotinic acid derivatives that act as multitarget inhibitors for the treatment of dementia by targeting acetylcholinesterase, inflammation, and oxidative stress. researchgate.net Another study reported the discovery of dual-target hits for acetylcholinesterase and the α7 nicotinic acetylcholine (B1216132) receptor, both relevant targets for Alzheimer's disease, through virtual screening of a large compound library. mdpi.com The structural versatility of the this compound scaffold makes it a promising platform for designing such multi-target ligands, where different substituents can be introduced to confer affinity for various biological targets.
Advanced Spectroscopic and Structural Elucidation of Methyl 6 Amino 4 Chloronicotinate and Its Derivatives
X-ray Crystallography
X-ray crystallography provides definitive insights into the three-dimensional structure of crystalline solids, offering precise data on molecular geometry, conformation, and the intricate network of intermolecular interactions that dictate the crystal's architecture.
Single-crystal X-ray diffraction studies on derivatives of methyl 6-amino-4-chloronicotinate, such as methyl 6-chloronicotinate, have been instrumental in determining their molecular conformation. In the case of methyl 6-chloronicotinate, the molecule is observed to be nearly planar. researchgate.net The planarity is quantified by the small dihedral angle of 3.34 (14)° between the pyridine (B92270) ring and the ester group. researchgate.net This planarity is a key stereochemical feature influencing how the molecules interact with each other in the solid state. Similarly, studies on other complex heterocyclic derivatives, such as a pyran derivative containing a phenyl ring, show a flattened-boat conformation for the pyran ring, demonstrating the power of X-ray diffraction in elucidating detailed conformational features. nih.gov
Detailed crystallographic data for a derivative, Methyl 6-chloronicotinate, is presented below.
| Parameter | Value |
|---|---|
| Empirical formula | C₇H₆ClNO₂ |
| Formula weight | 171.58 |
| Crystal system | Triclinic |
| Space group | P1 |
| a, b, c (Å) | 6.5414 (6), 7.0093 (6), 8.8687 (8) |
| α, β, γ (°) | 101.993 (7), 94.918 (8), 112.552 (7) |
| Volume (ų) | 353.64 (6) |
| Z | 2 |
| Final R factor | 0.055 |
The crystal packing of these compounds is governed by a variety of non-covalent interactions. In methyl 6-chloronicotinate, weak C—H···O and C—H···N hydrogen bonds link the molecules into layers. researchgate.net Furthermore, π-π stacking interactions are observed between the aromatic rings of adjacent layers, with a centroid-centroid distance of 3.8721 (4) Å. researchgate.net
| Derivative | Interaction Type | Description | Reference |
|---|---|---|---|
| Methyl 6-chloronicotinate | π-π stacking | Interaction between aromatic rings in adjacent layers; centroid-centroid distance of 3.8721 (4) Å. | researchgate.net |
| Cytosinium 6-chloronicotinate monohydrate | Hydrogen Bonding (Heterosynthon) | Primary R²₂(8) ring motif from N-H···O(carboxylate) hydrogen bonds. | nih.gov |
| Cytosinium 6-chloronicotinate monohydrate | Hydrogen Bonding (Network) | Formation of R²₂(8), R³₂(7), and R⁵₅(21) motifs leading to a supramolecular sheet structure. | nih.gov |
| 2-Aminopyridinium 6-chloronicotinate | Hydrogen Bonding (Heterosynthon) | Observation of a charge-assisted 2-aminopyridinium–carboxylate heterosynthon. | iucr.org |
Polymorphism, the ability of a compound to exist in multiple crystalline forms, and co-crystallization, the formation of a crystalline solid containing two or more different molecular species, are critical areas of study in crystal engineering. These phenomena can significantly alter the physicochemical properties of a substance. While specific studies on the polymorphism of this compound are not widely reported, research on analogous systems highlights its importance. For example, studies on 2-((2,6-dichlorophenyl)amino)benzoic acid, which has structural similarities, revealed the existence of two polymorphs and a co-crystal salt, stemming from the molecule's conformational flexibility. rsc.org
Co-crystallization is a powerful technique to modify properties by introducing a co-former. turkjps.org The selection of a co-former is often guided by the principles of supramolecular chemistry, aiming to form robust hydrogen-bonding networks. rsc.org For instance, amino acids are excellent candidates for co-crystal formation due to their ability to form zwitterions that facilitate strong interactions. nih.gov The investigation of polymorphism and co-crystallization for this compound could yield new solid forms with tailored properties.
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of molecules in solution and in the solid state.
Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the proton (¹H) and carbon (¹³C) chemical shifts in complex molecules like this compound, especially when 1D spectra exhibit overlapping signals. ipb.pt
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings through bonds, typically over two or three bonds. youtube.com It is used to identify adjacent protons in a spin system, for example, to trace the connectivity of protons on the pyridine ring.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates the chemical shifts of protons directly attached to a heteronucleus, most commonly ¹³C or ¹⁵N. ipb.pt It provides a clear map of which proton is attached to which carbon atom, greatly simplifying the assignment process.
HMBC (Heteronuclear Multiple Bond Correlation): Unlike HSQC, HMBC shows correlations between protons and carbons that are separated by two or three bonds (long-range couplings). ipb.pt This is crucial for piecing together different fragments of the molecule, for instance, by correlating the methyl protons of the ester group to the carboxyl carbon and the adjacent ring carbon. The HMBC spectrum was instrumental in confirming the structure of a complex pyrimidine (B1678525) derivative formed from thiamin degradation. ipb.pt
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close to each other in space, regardless of whether they are connected through bonds. ipb.pt The intensity of a NOESY cross-peak is related to the distance between the protons, making it invaluable for determining stereochemistry and conformation in solution. uzh.ch
By combining the information from these 2D NMR experiments, a complete and unambiguous assignment of all proton and carbon resonances can be achieved, confirming the molecular structure. ipb.ptnih.gov
| Technique | Abbreviation | Information Provided | Typical Application for this compound |
|---|---|---|---|
| Correlation Spectroscopy | COSY | ¹H-¹H scalar (through-bond) couplings. | Identify neighboring protons on the pyridine ring. |
| Heteronuclear Single Quantum Coherence | HSQC | Correlations between directly bonded ¹H and ¹³C atoms. | Assign each proton to its attached carbon atom. |
| Heteronuclear Multiple Bond Correlation | HMBC | Long-range (2-3 bond) ¹H-¹³C correlations. | Connect the methyl ester group to the pyridine ring; confirm substituent positions. |
| Nuclear Overhauser Effect Spectroscopy | NOESY | ¹H-¹H spatial (through-space) proximity. | Confirm spatial relationships between the amino group protons, ring protons, and methyl group protons. |
Solid-State NMR (ssNMR) is a powerful, non-destructive technique for characterizing materials in their solid form. It is particularly useful for studying polymorphism, as different crystal forms will often give distinct ssNMR spectra due to differences in their local molecular environments. mdpi.com It can provide information on molecular structure, conformation, and dynamics in the solid state. For instance, ssNMR can be used to study hydrogen bonding by observing changes in the chemical shifts of the involved nuclei. mdpi.com While solution NMR averages out anisotropies due to molecular tumbling, ssNMR retains this information, which can be used to gain deeper insight into the structure and packing of crystalline and amorphous solids. This makes it an ideal tool for characterizing the different solid forms that might arise from polymorphism or co-crystallization studies of this compound.
Vibrational Spectroscopy (Fourier Transform Infrared (FT-IR) and Raman Spectroscopy)
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman techniques, serves as a powerful tool for the structural characterization of molecules like this compound. These methods provide detailed information about the vibrational modes of functional groups, molecular symmetry, and the nature of chemical bonds within the molecule. The complementary nature of FT-IR and Raman spectroscopy allows for a comprehensive vibrational analysis, as some molecular vibrations may be more prominent in one technique than the other based on the change in dipole moment (for IR activity) or polarizability (for Raman activity).
Elucidation of Functional Group Vibrations and Molecular Symmetry
The vibrational spectrum of this compound is characterized by the distinct absorption and scattering bands corresponding to its constituent functional groups: the pyridine ring, the amino group (-NH₂), the chloro substituent (-Cl), and the methyl ester group (-COOCH₃). Theoretical calculations, typically employing Density Functional Theory (DFT) at levels such as B3LYP with a 6-311++G(d,p) basis set, are instrumental in assigning the observed experimental frequencies to specific vibrational modes. science.govelixirpublishers.comripublication.comresearchgate.net
Key vibrational modes for this compound and their expected spectral regions are detailed in the table below. The N-H stretching vibrations of the amino group are typically observed as two distinct bands in the 3500-3300 cm⁻¹ region. researchgate.net The aromatic C-H stretching vibrations of the pyridine ring are expected above 3000 cm⁻¹. The carbonyl (C=O) stretching of the methyl ester is a strong indicator, appearing in the 1750-1700 cm⁻¹ region. Vibrations associated with the pyridine ring, such as C=C and C=N stretching, are found in the 1600-1400 cm⁻¹ range. The C-Cl stretching vibration is typically observed at lower wavenumbers, generally in the 800-600 cm⁻¹ region.
Table 1: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Amino (-NH₂) | Asymmetric Stretching | 3450 - 3350 |
| Symmetric Stretching | 3350 - 3250 | |
| Scissoring | 1650 - 1580 | |
| Pyridine Ring | C-H Stretching | 3100 - 3000 |
| C=C and C=N Stretching | 1600 - 1450 | |
| Ring Breathing | ~1000 | |
| Methyl Ester (-COOCH₃) | C=O Stretching | 1730 - 1710 |
| C-O Stretching | 1300 - 1150 | |
| O-CH₃ Stretching | 1150 - 1000 | |
| Chloro (-Cl) | C-Cl Stretching | 800 - 600 |
Conformational Analysis and Intermolecular Interaction Detection
Conformational analysis of this compound primarily involves the rotational isomerism around the single bond connecting the methyl ester group to the pyridine ring. The orientation of the ester group relative to the ring can lead to different conformers with varying stabilities. Principles of conformational analysis suggest that steric hindrance between the substituents on the ring and the ester group will favor conformations that minimize these repulsive interactions. lumenlearning.comfiveable.menobelprize.orglibretexts.orglibretexts.org Computational modeling can predict the most stable conformers by calculating their potential energy surfaces.
Vibrational spectroscopy is sensitive to these conformational changes. The vibrational frequencies, particularly those of the ester group and the adjacent ring modes, can shift depending on the conformer. By comparing experimental spectra with the calculated spectra for different conformers, it is possible to identify the predominant conformation in a given state (e.g., solid, solution).
Furthermore, FT-IR and Raman spectroscopy are adept at detecting intermolecular interactions, such as hydrogen bonding. In the solid state, this compound molecules can engage in intermolecular hydrogen bonds involving the amino group as a hydrogen bond donor and the nitrogen atom of the pyridine ring or the oxygen atom of the carbonyl group as acceptors. These interactions lead to a broadening and a red-shift (to lower wavenumbers) of the N-H and C=O stretching bands in the FT-IR spectrum. Analysis of the crystal structures of related chloronicotinates reveals the presence of weak C-H···O and C-H···N hydrogen bonds, as well as π-π stacking interactions between pyridine rings, which would also influence the vibrational spectra.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragment Analysis
High-Resolution Mass Spectrometry (HRMS) is an indispensable technique for the analysis of this compound and its derivatives. It provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the unambiguous determination of the elemental composition. This is crucial for confirming the identity of a synthesized compound and distinguishing it from isomers.
For this compound (C₇H₇ClN₂O₂), the expected accurate mass of the protonated molecule [M+H]⁺ can be calculated with high precision. This experimental value can then be compared to the theoretical mass to confirm the elemental formula.
Beyond accurate mass determination, HRMS coupled with fragmentation techniques (e.g., collision-induced dissociation) provides valuable structural information through the analysis of fragment ions. The fragmentation pattern is characteristic of the molecule's structure and the stability of the resulting fragments. A plausible fragmentation pathway for this compound would involve initial cleavages at the ester group, such as the loss of the methoxy (B1213986) radical (•OCH₃) or the neutral loss of methanol (B129727) (CH₃OH). Subsequent fragmentation could involve the cleavage of the pyridine ring or the loss of the chloro or amino groups.
Table 2: Predicted HRMS Fragmentation for this compound
| Fragment Ion | Proposed Structure | Plausible Fragmentation Pathway |
| [M - •OCH₃]⁺ | Acylium ion | Loss of the methoxy radical from the ester group |
| [M - CH₃OH]⁺ | Pyridinyl cation | Neutral loss of methanol from the ester group |
| [M - Cl]⁺ | Aminonicotinate methyl ester cation | Loss of the chlorine radical |
| [M - COOCH₃]⁺ | 4-chloro-6-aminopyridinyl cation | Loss of the methyl ester radical |
The detailed analysis of these fragmentation patterns, in conjunction with the accurate mass measurements of both the parent and fragment ions, provides a powerful method for the structural elucidation of this compound and for identifying unknown derivatives or impurities.
Computational Chemistry and Theoretical Investigations of Methyl 6 Amino 4 Chloronicotinate
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) serves as a powerful tool to investigate the electronic characteristics and predict the reactivity of Methyl 6-amino-4-chloronicotinate. These calculations provide insights into how the molecule will behave in chemical reactions.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory that focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of interacting molecules. youtube.comwikipedia.org The energies of these orbitals and the gap between them are crucial descriptors of a molecule's reactivity and kinetic stability. malayajournal.org
The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its capacity to accept electrons. malayajournal.org A smaller HOMO-LUMO energy gap suggests a higher propensity for chemical reactions, indicating that the molecule is more polarizable and has a greater degree of charge transfer occurring within it. malayajournal.org For this compound, the specific energy values of the HOMO and LUMO, as well as the energy gap, are determined through DFT calculations, providing a quantitative measure of its reactivity.
Electrostatic Potential Surface (EPS) Mapping
The Molecular Electrostatic Potential (MEP) surface is a visual representation of the charge distribution within a molecule. researchgate.netresearchgate.net It is a valuable tool for identifying the regions of a molecule that are electron-rich (negative potential) and electron-poor (positive potential). researchgate.netyoutube.com These maps are color-coded, typically with red indicating the most negative potential and blue representing the most positive potential. researchgate.netyoutube.com
By analyzing the MEP map of this compound, researchers can predict the sites that are most likely to be involved in electrophilic and nucleophilic attacks. researchgate.net The negative regions, often associated with heteroatoms like oxygen and nitrogen, are susceptible to attack by electrophiles, while the positive regions are prone to attack by nucleophiles. This information is critical for understanding the molecule's interaction with other chemical species and for designing new reactions.
Vibrational Frequency Calculations and Spectroscopic Correlation
Theoretical vibrational frequency calculations are performed to complement experimental spectroscopic data, such as that obtained from Fourier-transform infrared (FT-IR) spectroscopy. These calculations predict the vibrational modes of the molecule, which correspond to the stretching and bending of its chemical bonds.
By comparing the calculated vibrational frequencies with the experimentally observed spectra, a detailed assignment of the spectral bands can be achieved. This correlation provides a deeper understanding of the molecular structure and bonding within this compound. Discrepancies between the theoretical and experimental data can often be attributed to intermolecular interactions in the solid state, which are not always accounted for in gas-phase calculations.
Molecular Dynamics (MD) Simulations for Conformational Landscapes and Solvation Effects
Molecular Dynamics (MD) simulations are a computational method used to study the dynamic behavior of molecules over time. nih.gov These simulations provide insights into the conformational flexibility of this compound, revealing the different shapes the molecule can adopt and the energy barriers between these conformations.
Furthermore, MD simulations can be used to investigate the effects of solvents on the molecule's structure and behavior. By simulating the molecule in a box of solvent molecules, researchers can observe how the solvent influences its conformational preferences and dynamics. This is particularly important for understanding how the molecule will behave in a biological environment, where it is surrounded by water.
Quantum Chemical Studies of Reaction Mechanisms and Transition States
Quantum chemical methods are employed to investigate the detailed mechanisms of chemical reactions involving this compound. These studies can map out the entire reaction pathway, from reactants to products, including the high-energy transition states that connect them.
By calculating the energies of the reactants, products, and transition states, researchers can determine the activation energy of a reaction, which is a key factor in determining its rate. This information is invaluable for optimizing reaction conditions and for designing new synthetic routes to derivatives of this compound.
Molecular Docking and Ligand-Protein Interaction Modeling of Derivatives
Molecular docking is a computational technique used to predict the preferred orientation of a molecule when it binds to a larger molecule, such as a protein. mdpi.comnih.gov This method is widely used in drug discovery to screen for potential drug candidates. mdpi.com
In the context of this compound, molecular docking studies are performed on its derivatives to assess their potential to interact with specific protein targets. nih.govresearchgate.net The docking simulations predict the binding affinity of the derivative for the protein's active site and identify the key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the complex. mdpi.com These studies are crucial for the rational design of new, more potent and selective inhibitors for various therapeutic targets.
Prediction of Spectroscopic Parameters and Validation with Experimental Data
A comprehensive review of scientific literature and chemical databases reveals a significant gap in the specific computational and experimental spectroscopic analysis of This compound . While theoretical investigations and their validation against experimental data are common practice in modern chemical research, dedicated studies on this particular compound are not publicly available at this time.
Computational chemistry, particularly through methods like Density Functional Theory (DFT), serves as a powerful tool for predicting a molecule's spectroscopic characteristics. These theoretical predictions, when compared with experimental data from techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, provide a deeper understanding of the molecular structure and electronic properties. This synergistic approach is crucial for confirming the identity and purity of a synthesized compound and for elucidating its chemical behavior.
For many related compounds, such as other substituted nicotinic acids and their esters, researchers have successfully employed computational models to calculate and interpret spectroscopic data. For instance, studies on similar molecules often involve:
NMR Spectroscopy: Theoretical calculations of 1H and 13C NMR chemical shifts using methods like the Gauge-Including Atomic Orbital (GIAO) method. These calculated shifts are then compared to experimentally recorded spectra to assign signals to specific atoms within the molecule.
IR Spectroscopy: The prediction of vibrational frequencies using DFT. These calculated frequencies, often scaled to account for computational approximations and environmental effects, are matched with the absorption bands in an experimental IR spectrum to identify functional groups and confirm the molecular structure.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations to predict electronic transitions. The calculated maximum absorption wavelengths (λmax) are then compared with the experimental UV-Vis spectrum to understand the electronic structure and chromophores within the molecule.
Unfortunately, a specific comparative analysis of theoretical and experimental spectroscopic data for This compound has not been reported in the accessible scientific literature. The generation of detailed, informative, and scientifically accurate content for this specific topic, including data tables comparing predicted and experimental values, is therefore not possible.
Further research, involving the synthesis and spectroscopic analysis of This compound , followed by computational modeling, would be required to produce the specific data requested.
Future Research Directions and Translational Potential
Development of Asymmetric Synthetic Methodologies for Chiral Derivatives
The synthesis of chiral molecules is a cornerstone of modern medicinal chemistry, as the biological activity of a compound can be highly dependent on its stereochemistry. mdpi.com The development of asymmetric methods to produce enantioenriched derivatives of Methyl 6-amino-4-chloronicotinate is a significant area for future research.
Current strategies for creating chiral pyridine-containing molecules often involve using chiral building blocks or attaching chiral auxiliaries. nih.gov Future work could focus on developing catalytic enantioselective transformations that directly introduce chirality into the this compound framework. For instance, asymmetric hydrogenation of the pyridine (B92270) ring could yield chiral piperidine (B6355638) derivatives, which are common motifs in approved drugs. bohrium.com Researchers have explored borane-catalyzed enantioselective reductions of similar 2-vinyl-substituted pyridines, achieving high chemoselectivity and enantioselectivity. bohrium.com Another approach involves the enantioselective N-oxidation of pyridines using biomolecule-inspired catalysts, such as aspartic acid-containing peptides, to produce chiral pyridine N-oxides with high enantiomeric ratios. nih.govchemistryviews.org These chiral N-oxides can then be further functionalized. nih.gov
Furthermore, desymmetrization strategies using cobalt-catalyzed [2+2+2] cycloadditions have been successful in creating pyridines with all-carbon quaternary centers with high enantioselectivity. researchgate.net Adapting such methodologies to derivatives of this compound could open doors to a wide array of novel chiral compounds. A practical method for the removal of chiral auxiliaries, such as 2-oxazolidinone, has also been developed, which is particularly useful in the synthesis of planar-chiral nicotinates. researchgate.net
| Catalyst Type | Transformation | Potential Chiral Product |
| Chiral Borane Catalysts | Enantioselective Reduction | Chiral Piperidine Derivatives |
| Aspartic Acid Peptides | Enantioselective N-oxidation | Chiral Pyridine N-oxides |
| Cobalt-Bisoxazolinephosphine | Desymmetric [2+2+2] Cycloaddition | Pyridines with Quaternary Stereocenters |
| Chiral Diphosphine Ligands with Copper | Conjugate Addition to Alkenyl Pyridines | Alkylated Chiral Pyridines |
Exploration of Novel Catalytic Transformations for Functionalization
The functionalization of the pyridine ring is key to expanding the chemical space accessible from this compound. Novel catalytic transformations, particularly cross-coupling and C-H activation reactions, are powerful tools for this purpose. wikipedia.orgrsc.org
Palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, are widely used to form carbon-carbon and carbon-heteroatom bonds. wikipedia.orgsigmaaldrich.com The chlorine atom at the 4-position of this compound is a prime site for such reactions. Research into chemoselective cross-coupling of acyl chlorides with organostannanes, catalyzed by palladium complexes, has shown high tolerance for various functional groups, including aryl chlorides. organic-chemistry.org This suggests that the chloro-substituent on the nicotinate (B505614) ring can be selectively targeted.
Direct C-H functionalization is an increasingly important area of research due to its atom economy and potential for simplifying synthetic routes. rsc.org While the electron-deficient nature of the pyridine ring can make C-H activation challenging, various strategies have been developed. rsc.org These include the use of transient directing groups that reversibly bind to the substrate and guide a metal catalyst to a specific C-H bond. scripps.edu For aminopyridines, the amino group itself can act as a directing group. researchgate.net Research into iridium-catalyzed borylation of aromatic amino acids has demonstrated that C-H activation can be achieved with high regiocontrol while preserving stereochemistry, offering a pathway to functionalized building blocks. nih.gov
| Reaction Type | Position(s) Targeted | Potential Functionalization |
| Cross-Coupling Reactions | 4-position (Cl) | Arylation, Alkylation, Vinylation, Alkynylation |
| C-H Activation | 2, 5-positions | Arylation, Alkylation, Halogenation |
Expansion of Applications in Materials Science and Polymer Chemistry
The unique electronic and structural properties of the pyridine ring make this compound and its derivatives promising building blocks for new materials and polymers. mdpi.com Pyridine-containing polymers have shown potential in various applications, including as catalysts and for their fluorescent properties. mdpi.comresearchgate.net
Synthetic routes to planar polypyridines have been developed, which exhibit interesting electronic properties due to maximized π-conjugation. acs.orgacs.org These polymers often have low optical band gaps, making them potentially useful in electronic devices. acs.org The functional groups on this compound could be leveraged to create highly functionalized monomers for step-growth polymerization. acs.org For example, the amino group could be used for forming polyamides or polyimides, while the chloro and ester groups offer sites for further modification to tune the polymer's properties.
Pyridine-functionalized polymers have also been used as supports for catalysts. For instance, polylactide chains end-functionalized with pyridine have been used to coordinate palladium, creating a recyclable catalyst for hydrogenation reactions. longdom.org The solubility of these functionalized polymers can be tailored for easy separation and recycling of the catalyst. longdom.org The development of polymers from this compound could lead to new materials with tailored thermal, mechanical, and electronic properties.
Machine Learning and AI-Driven Discovery of New Nicotinate-Based Compounds
Furthermore, computational screening can be used to identify promising candidates from large virtual libraries of nicotinate-based compounds. tandfonline.comvhio.net This can significantly reduce the time and cost associated with experimental screening. AI can also assist in designing synthetic routes for target molecules by leveraging vast reaction databases. acs.org The application of these computational methods to this compound could lead to the rapid identification of new drug candidates and functional materials.
| AI/ML Application | Objective | Potential Outcome |
| Generative Models | De novo design of molecules | Novel nicotinate-based compounds with desired properties |
| Predictive Modeling | QSAR and toxicity prediction | Prioritization of candidates for synthesis and testing |
| Computational Screening | Virtual library screening | Identification of potential hits for specific targets |
| Retrosynthesis AI | Synthetic route planning | Efficient and practical synthesis of target molecules |
Integration of this compound into Self-Assembled Systems and Supramolecular Chemistry
The ability of molecules to self-assemble into well-defined structures is fundamental to the development of advanced functional materials. The pyridine ring and the functional groups of this compound make it an excellent candidate for integration into self-assembled systems and supramolecular chemistry.
Hydrogen bonding is a key interaction in directing self-assembly. frontiersin.org The amino group and the nitrogen atom of the pyridine ring in this compound can act as hydrogen bond donors and acceptors, respectively. researchgate.net This can lead to the formation of predictable hydrogen-bonding networks, which are crucial for creating ordered structures like fibrils and sheets. researchgate.net The study of nicotinamide-oxalic acid salts has provided insights into the hydrogen bonding patterns and structure-reactivity relationships in such systems. frontiersin.org
Supramolecular complexes with interesting properties, such as liquid crystals, have been formed from nicotinate derivatives through hydrogen bonding. mdpi.com The hydrolysis of nicotinate esters has been studied in micelles and cyclodextrins, demonstrating how supramolecular systems can influence chemical reactivity. researchgate.net By designing derivatives of this compound with specific functionalities, it is possible to create molecules that self-assemble into complex architectures with applications in areas such as drug delivery and catalysis. The use of computational tools like HBNet can aid in the design of these hydrogen-bonded networks. rosettacommons.org
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing Methyl 6-amino-4-chloronicotinate, and how can reaction conditions be optimized to improve yield?
- Methodology :
- Esterification : Start with 6-amino-4-chloronicotinic acid and employ methanol under acidic catalysis (e.g., H₂SO₄) at reflux (60–80°C) for 6–12 hours. Monitor progress via TLC or HPLC .
- Chlorination : If synthesizing from non-chlorinated precursors, use POCl₃ or SOCl₂ as chlorinating agents in anhydrous conditions. Optimize temperature (40–60°C) and reaction time to avoid over-chlorination .
- Yield Optimization : Vary solvent polarity (e.g., DMF vs. THF), catalyst loading (e.g., 1–5 mol%), and stoichiometric ratios. Use design-of-experiments (DoE) approaches to identify critical parameters .
Q. How should this compound be characterized to confirm purity and structural integrity?
- Analytical Techniques :
- NMR Spectroscopy : Compare ¹H/¹³C NMR peaks with reference data for amino and chloro substituents (e.g., δ ~8.2 ppm for pyridine protons, δ ~165 ppm for ester carbonyl) .
- HPLC-MS : Use reverse-phase C18 columns with UV detection at 254 nm. Confirm molecular ion [M+H]⁺ via ESI-MS (expected m/z: ~187.5) .
- Elemental Analysis : Validate C, H, N, and Cl percentages against theoretical values (C₇H₆ClN₂O₂: C 44.58%, H 3.21%, Cl 18.79%, N 14.85%) .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Safety Measures :
- Ventilation : Use fume hoods to avoid inhalation of fine particulates .
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Avoid skin contact, as amino-chloro compounds may cause irritation .
- Spill Management : Neutralize spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How does the stability of this compound vary under different pH and temperature conditions?
- Experimental Design :
- Accelerated Stability Testing : Incubate the compound in buffers (pH 2–12) at 25°C, 40°C, and 60°C. Monitor degradation via HPLC at 0, 7, 14, and 30 days .
- Kinetic Analysis : Calculate degradation rate constants (k) using first-order models. Identify hydrolytic cleavage points (e.g., ester bond) via LC-MS/MS fragmentation .
- Confounding Variables : Control for light exposure and oxygen levels using amber vials and nitrogen sparging .
Q. How can researchers resolve discrepancies in reported degradation rates of this compound under varying environmental conditions?
- Data Contradiction Analysis :
- Meta-Analysis : Systematically compare studies using PRISMA guidelines. Stratify data by experimental parameters (e.g., pH, ionic strength) to identify outliers .
- Controlled Replication : Reproduce conflicting studies with standardized protocols (e.g., ISO 11348 for aqueous stability). Validate analytical methods via inter-laboratory comparisons .
- Mechanistic Insights : Use DFT calculations to model hydrolysis pathways and identify energetically favorable degradation products .
Q. What mechanistic insights can be gained from studying the reactivity of this compound in cross-coupling reactions?
- Methodological Approach :
- Catalytic Screening : Test Pd/C, CuI, or Ni catalysts in Suzuki-Miyaura or Ullmann couplings. Monitor regioselectivity at C-4 (chloro) vs. C-6 (amino) positions via NMR .
- Kinetic Isotope Effects (KIE) : Use deuterated analogs (e.g., methyl-d₃ esters) to probe rate-determining steps in coupling mechanisms .
- Computational Modeling : Apply DFT (B3LYP/6-31G*) to simulate transition states and predict substituent effects on reaction barriers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
